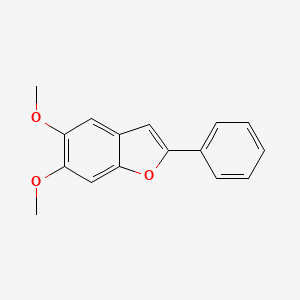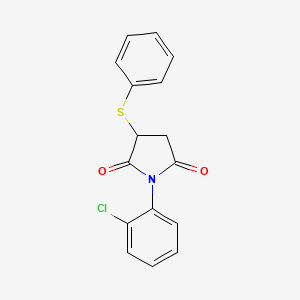
1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione is a chemical compound known for its unique structure and properties It features a pyrrolidine-2,5-dione core substituted with a 2-chlorophenyl group and a phenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione typically involves the reaction of 2-chlorobenzoyl chloride with phenylthiourea, followed by cyclization. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine. The process may require controlled temperatures and specific reaction times to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and adjusting reaction parameters can enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(4-Amino-2-chlorophenyl)pyrrolidine-2,5-dione
- 1-(2-Chlorophenyl)-3-(methylthio)pyrrolidine-2,5-dione
- 1-(2-Chlorophenyl)-3-(ethylthio)pyrrolidine-2,5-dione
Comparison: Compared to its analogs, 1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione is unique due to the presence of the phenylthio group, which can influence its reactivity and biological activity. The substitution pattern on the pyrrolidine-2,5-dione core can significantly impact the compound’s chemical properties and potential applications. For instance, the phenylthio group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Propriétés
Numéro CAS |
128535-08-0 |
|---|---|
Formule moléculaire |
C16H12ClNO2S |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-3-phenylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H12ClNO2S/c17-12-8-4-5-9-13(12)18-15(19)10-14(16(18)20)21-11-6-2-1-3-7-11/h1-9,14H,10H2 |
Clé InChI |
IBIAWAFAQCMOHX-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12885973.png)

![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
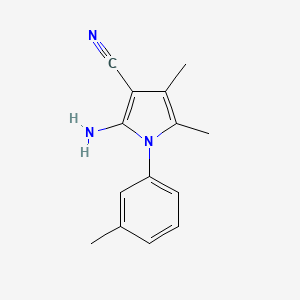


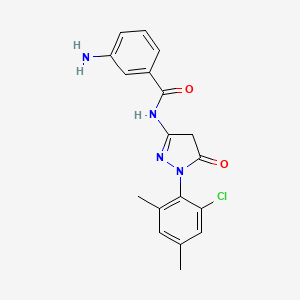

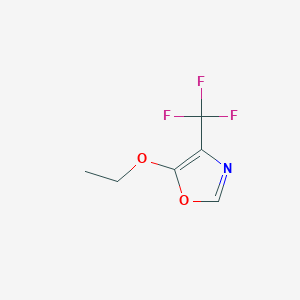
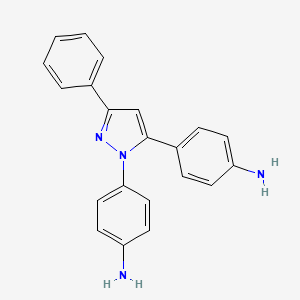
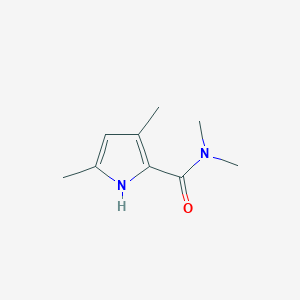
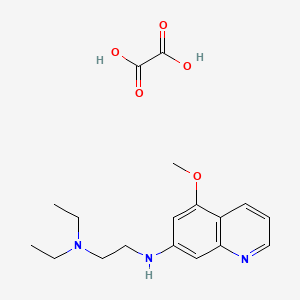
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
